2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide
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Overview
Description
2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling of the Phenoxybutynyl Moiety: The final step involves the coupling of the phenoxybutynyl moiety to the indole core using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with significant biological activities.
2-(1H-Indol-3-yl)acetonitrile:
Uniqueness
2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is unique due to the presence of the trifluoromethyl group and the phenoxybutynyl moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-5-7-17(13-16)28-11-4-3-10-25-20(27)12-15-14-26-19-9-2-1-8-18(15)19/h1-2,5-9,13-14,26H,10-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHFVCVHCQKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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